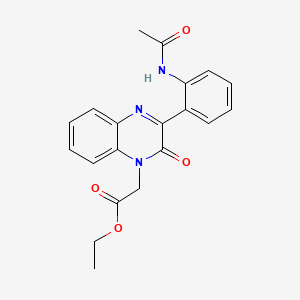
Ethyl (3-(2-(acetylamino)phenyl)-2-oxo-1(2H)-quinoxalinyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3-(2-(acetylamino)phenyl)-2-oxo-1(2H)-quinoxalinyl)acetate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3-(2-(acetylamino)phenyl)-2-oxo-1(2H)-quinoxalinyl)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-acetylaminobenzaldehyde with ethyl oxalyl chloride to form an intermediate, which is then cyclized to produce the quinoxaline ring. The final step involves the esterification of the resulting compound with ethanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-(2-(acetylamino)phenyl)-2-oxo-1(2H)-quinoxalinyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the quinoxaline ring to a dihydroquinoxaline.
Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline-2,3-dione, while reduction can produce dihydroquinoxaline derivatives.
Scientific Research Applications
Ethyl (3-(2-(acetylamino)phenyl)-2-oxo-1(2H)-quinoxalinyl)acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl (3-(2-(acetylamino)phenyl)-2-oxo-1(2H)-quinoxalinyl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The pathways involved may include inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-phenyl-2H-benzo[b][1,4]thiazine-2-carboxylate: Similar structure but with a thiazine ring instead of a quinoxaline ring.
Ethyl phenylacetate: Simpler structure with a phenyl group attached to an acetate ester.
Uniqueness
Ethyl (3-(2-(acetylamino)phenyl)-2-oxo-1(2H)-quinoxalinyl)acetate is unique due to its combination of functional groups and the presence of the quinoxaline ring, which imparts specific chemical and biological properties not found in simpler compounds .
Biological Activity
Ethyl (3-(2-(acetylamino)phenyl)-2-oxo-1(2H)-quinoxalinyl)acetate is a synthetic compound that belongs to the class of quinoxaline derivatives. This compound has garnered attention in recent years due to its potential biological activities, including antiviral, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is C20H19N3O4. Its structure features a quinoxaline core, which is a well-known scaffold in medicinal chemistry due to its diverse biological activities. The presence of an acetylamino group and an ethyl ester moiety enhances its solubility and bioactivity.
Antiviral Activity
Research indicates that quinoxaline derivatives, including this compound, exhibit promising antiviral properties. A systematic review highlighted that certain quinoxaline compounds demonstrated significant activity against human cytomegalovirus (HCMV), with effective concentrations (EC50) lower than 0.05 µM, showcasing their potential as antiviral agents .
Antifungal Activity
Quinoxaline derivatives have also shown antifungal activity. A study reported that compounds with similar structural features displayed potent antifungal effects against various fungal strains, suggesting that modifications in the quinoxaline structure can enhance antifungal properties . The structure–activity relationship (SAR) studies indicated that the β-keto-enol pharmacophore is crucial for this activity.
Anticancer Potential
The anticancer potential of this compound has been explored through in vitro assays. Some quinoxaline derivatives have exhibited cytotoxic effects against cancer cell lines with EC50 values in the micromolar range. For instance, certain derivatives demonstrated better activity than existing chemotherapeutic agents, indicating their potential as anticancer drugs .
In Vitro Studies
- Antiviral Efficacy : In comparative studies against HCMV, certain quinoxaline derivatives exhibited EC50 values comparable to standard antiviral drugs like ganciclovir, suggesting their potential as effective antiviral agents .
- Antifungal Activity : A series of synthesized quinoxaline derivatives were tested against fungal pathogens, displaying minimum inhibitory concentrations (MICs) significantly lower than those of traditional antifungals .
- Cytotoxicity in Cancer Cells : In studies involving various cancer cell lines, some derivatives showed significant cytotoxicity with EC50 values indicating strong growth inhibition compared to controls .
Summary of Findings
Properties
CAS No. |
53493-73-5 |
|---|---|
Molecular Formula |
C20H19N3O4 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
ethyl 2-[3-(2-acetamidophenyl)-2-oxoquinoxalin-1-yl]acetate |
InChI |
InChI=1S/C20H19N3O4/c1-3-27-18(25)12-23-17-11-7-6-10-16(17)22-19(20(23)26)14-8-4-5-9-15(14)21-13(2)24/h4-11H,3,12H2,1-2H3,(H,21,24) |
InChI Key |
UBDCTEPGQSNTRI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=C(C1=O)C3=CC=CC=C3NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















